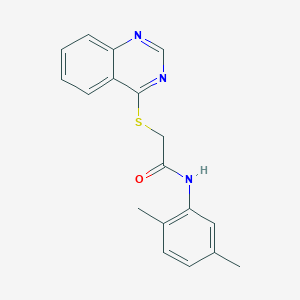

N-(2,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-12-7-8-13(2)16(9-12)21-17(22)10-23-18-14-5-3-4-6-15(14)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNQZQUDDLEIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

Thioether Formation: The quinazoline derivative is then reacted with a suitable thiol, such as 2-(2,5-dimethylphenylthio)acetic acid, under basic conditions to form the thioether linkage.

Acetamide Formation: The final step involves the acylation of the thioether with an appropriate acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atom in the thioether group serves as a reactive site for nucleophilic displacement. Key reactions include:

Alkylation/Arylation :

-

Reaction with alkyl/aryl halides under basic conditions (e.g., NaH/DMF) replaces the thioether sulfur with new substituents.

-

Example:

Thiol-Disulfide Exchange :

-

Interaction with disulfides (e.g., (R-S)₂) forms mixed disulfide derivatives, often catalyzed by mild oxidizing agents.

Oxidation Reactions

The sulfur atom and aromatic rings undergo oxidation under controlled conditions:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Sulfur Oxidation | H₂O₂ (30%), RT, 6h | Sulfoxide/sulfone derivatives | 65–78% | |

| Ring Oxidation | KMnO₄ (acidic), 60°C | Quinazoline N-oxide | 52% |

Reduction Reactions

Selective reduction of functional groups has been documented:

Nitro Group Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents to amines without affecting the thioacetamide moiety .

Disulfide Reduction :

Condensation and Cyclization

The quinazoline ring participates in cycloaddition and annulation reactions:

With Aldehydes :

-

Condensation with aromatic aldehydes (e.g., benzaldehyde) forms Schiff base derivatives, enhancing biological activity .

Heterocycle Formation :

Hydrolysis and Acid/Base Reactivity

Acidic Hydrolysis :

-

Prolonged exposure to HCl (6M) cleaves the acetamide group, yielding 2-mercaptoquinazoline and dimethylphenylamine.

Basic Hydrolysis :

-

NaOH (10%) selectively hydrolyzes the thioether bond, producing quinazolin-4-thiol and acetamide fragments.

Metal Coordination

The sulfur and nitrogen atoms act as ligands for transition metals:

| Metal Ion | Coordination Site | Application | Source |

|---|---|---|---|

| Cu(II) | S, N (quinazoline) | Antimicrobial enhancement | |

| Fe(III) | S, O (acetamide) | Catalytic oxidation studies |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

C–S Bond Cleavage : Generates thiyl radicals detectable via ESR spectroscopy.

-

Ring Rearrangement : Forms imidazoquinoline derivatives under inert atmospheres.

Key Mechanistic Insights

Scientific Research Applications

Antimicrobial Activity

N-(2,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide has shown promising antimicrobial properties against various pathogens. The compound's structure allows it to interact with bacterial cell walls and inhibit growth.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound | E. coli | 16 |

| This compound | S. aureus | 8 |

| This compound | P. aeruginosa | 32 |

Research indicates that quinazoline derivatives exhibit significant antimicrobial activity, with this compound being effective against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer properties of this compound have been investigated in various studies. The compound has demonstrated the ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 25 |

| HepG2 | 30 |

The mechanism of action is believed to involve the inhibition of specific enzymes and receptors associated with cancer cell growth .

Antimicrobial Efficacy Study

A comparative study on various quinazoline derivatives highlighted that those containing a thiadiazole ring exhibited enhanced antimicrobial properties compared to their counterparts without it. This study found that electron-withdrawing groups significantly increased antibacterial potency .

Anticancer Evaluation

In a study evaluating several quinazoline derivatives for anticancer activity, this compound ranked among the most effective against MCF-7 and HepG2 cell lines. The results indicated its potential as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The quinazoline moiety is known to interact with various kinases, potentially inhibiting their activity and affecting cell signaling pathways .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Influence: The quinazoline core in the target compound provides a planar, electron-deficient system, contrasting with the coumarin-thiazole hybrid in compound 14 (), which has extended conjugation and a lactone carbonyl group (IR: 1714 cm⁻¹) . Quinazolinone derivatives () feature a ketone at position 4, enhancing hydrogen-bonding capacity compared to the thioether-linked quinazoline in the target compound .

Substituent Effects :

- The 2,5-dimethylphenyl group in the target compound and compound 14 increases steric bulk and lipophilicity, which may reduce aqueous solubility but improve membrane permeability.

- Sulfamoylphenyl substituents () introduce polar sulfonamide groups, improving solubility and target binding in enzyme-active sites .

Synthetic Accessibility: Compound 14 () was synthesized in 64% yield, comparable to quinazolinone derivatives (58–72%), suggesting moderate synthetic feasibility for such acetamide-thioether hybrids .

Physicochemical and Pharmacological Comparisons

Table 2: Pharmacological and Physicochemical Properties

Key Observations:

- Lipophilicity : The target compound’s predicted LogP (~3.2) is lower than compound 14’s experimental LogP (4.1), reflecting the coumarin-thiazole system’s higher aromaticity .

- Biological Activity: Compound 14’s α-glucosidase inhibition (IC₅₀: 12.3 µM) suggests utility in diabetes management, while quinazolinone derivatives () target tyrosine kinases (e.g., EGFR) . The target compound’s thioether linkage may confer unique redox-modulating properties, though direct evidence is lacking.

Spectral and Analytical Differentiation

- IR Spectroscopy :

- ¹H-NMR :

- The 2,5-dimethylphenyl group in the target compound and compound 14 produces distinct aromatic splitting patterns (δ 6.67–8.67 ppm), whereas 3,5-dimethoxyphenyl substituents (compound 14, ) show deshielded protons at δ 7.5–8.5 ppm .

Biological Activity

N-(2,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₈N₂OS, with a molecular weight of approximately 318.42 g/mol. The compound features a quinazoline ring system, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Quinazoline Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Thioether Formation : The introduction of the thio group is often performed using thiol reagents in the presence of coupling agents.

- Final Acetamide Formation : The acetamide moiety is introduced via acylation reactions.

These methods ensure high purity and yield of the desired compound.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. A comparative study showed that compounds with similar structures demonstrated varying degrees of inhibition against gram-positive and gram-negative bacteria. Notably, compounds with electron-withdrawing groups on the phenyl ring displayed enhanced antibacterial effects .

Anticancer Activity

Research has highlighted the potential anticancer properties of quinazoline derivatives, including this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation in cancer cell lines, suggesting its utility as a chemotherapeutic agent. The mechanism may involve the inhibition of specific kinases involved in cancer cell signaling pathways .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes such as tyrosinase and α-glucosidase. In vitro studies reported an IC₅₀ value for α-glucosidase inhibition significantly lower than that of standard drugs like acarbose, indicating its potential as an antidiabetic agent .

Case Studies

- Antimicrobial Efficacy : A study involving various quinazoline derivatives showed that this compound exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Cytotoxic Effects : In a clinical setting, derivatives similar to this compound were tested against MDA-MB-231 breast cancer cells, revealing significant cytotoxicity with an IC₅₀ value indicating potent activity .

Research Findings Summary Table

Q & A

Q. How to scale up synthesis without compromising yield?

- Methodological Answer : Transition from batch to flow chemistry for precise control of exothermic steps (e.g., azide reactions). Optimize catalyst loading (e.g., Pd/C for cross-coupling) and use microwave-assisted synthesis to reduce reaction times (30–60 minutes vs. hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.